Methyl 3-cyanopiperidine-3-carboxylate

Description

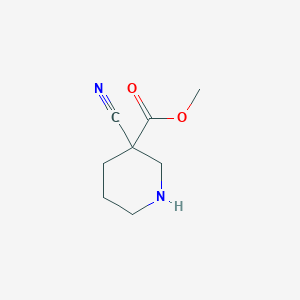

Methyl 3-cyanopiperidine-3-carboxylate is a piperidine derivative featuring a cyano (-CN) and a methyl ester (-COOCH₃) group at the 3-position of the six-membered ring. The cyano group enhances polarity and reactivity, making it a candidate for pharmaceutical intermediates or agrochemical synthesis .

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 3-cyanopiperidine-3-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-12-7(11)8(5-9)3-2-4-10-6-8/h10H,2-4,6H2,1H3 |

InChI Key |

AXJJUMIOGJKWTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCNC1)C#N |

Origin of Product |

United States |

Preparation Methods

Dehydration of Isonipecotamide Derivatives

One established approach involves dehydrating isonipecotamide derivatives to yield the target compound, as detailed in patent literature (e.g., US20170369442A1). The process typically proceeds as follows:

- Starting Material: Isonipecotamide, a cyclic amide.

- Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for dehydration.

- Reaction Conditions: Mild heating under controlled temperature (around 20-70°C).

- Process Overview:

- Dehydration of isonipecotamide converts the cyclic amide into a nitrile, forming 4-cyanopiperidine derivatives.

- Subsequent esterification or protection steps can lead to methyl 3-cyanopiperidine-3-carboxylate.

Research Outcome:

This method yields high purity (>98%) with yields around 78%, as reported in experimental procedures involving thionyl chloride dehydration at 20°C followed by purification steps (see).

Cyclization from Cyano-Containing Precursors

Another prominent strategy involves cyclization reactions starting from suitable precursors such as alkyl dihalides and primary amines, often under microwave irradiation to enhance efficiency:

- Starting Materials: Alkyl dihalides and primary amines.

- Reaction Conditions: Microwave irradiation at 100-150°C.

- Reaction Pathway:

- Nucleophilic substitution and intramolecular cyclization form the piperidine ring.

- Introduction of the cyano group occurs via nucleophilic substitution with cyanide sources like cuprous cyanide.

Research Outcome:

This method offers high yields and functional group tolerance, making it suitable for industrial scale-up, with reported yields exceeding 80% in optimized conditions (,).

Sequential Bromination, Methylation, and Cyanidation

A refined multi-step synthesis pathway involves:

- Step 1: Bromination of 4-hydroxynicotinic acid using N,N-dimethylformamide (DMF) as solvent at 50-60°C, introducing a bromine atom at the desired position.

- Step 2: Methylation of the brominated intermediate with methyl iodide or dimethyl sulfate, in DMF, at 20-30°C.

- Step 3: Cyanidation using cuprous cyanide in DMF at 100-150°C, replacing the bromine with a cyano group.

Research Outcome:

This method benefits from mild reaction conditions, simple purification, and high overall yields (~70-80%), making it suitable for large-scale synthesis (,).

Alternative Routes via Carbamate and Ester Formation

Other reported methods include:

- Reacting piperidine derivatives with carbonyl compounds followed by esterification.

- Using Meldrum’s acid derivatives to generate β-keto esters, which can be cyclized and functionalized to introduce nitrile groups.

Research Outcome:

These routes are more complex but allow for regioselective modifications, expanding the scope of derivatives.

Data Summary Table

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Dehydration of isonipecotamide | Isonipecotamide | Thionyl chloride / POCl₃ | 20-70°C, mild | 78-85% | High purity, straightforward |

| Cyclization from dihalides | Alkyl dihalides + primary amines | Cyanide source (CuCN), microwave | 100-150°C | >80% | High efficiency, scalable |

| Bromination, methylation, cyanidation | 4-Hydroxynicotinic acid | Brominating reagent, methyl iodide, CuCN | 30-80°C, 80-170°C | 70-80% | Mild conditions, good yields |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyanopiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-cyanopiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to study the effects of nitrile-containing compounds on biological systems.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-cyanopiperidine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular attributes of Methyl 3-cyanopiperidine-3-carboxylate with analogs from the evidence:

Key Observations:

- Reactivity: The cyano group in the target compound distinguishes it from analogs with methyl, methoxy, or hydroxy substituents. This group facilitates nucleophilic additions or reductions, enabling transformations into amines or carboxylic acids .

- Solubility: The methoxy group in Methyl 5-methoxypiperidine-3-carboxylate likely improves aqueous solubility compared to the cyano variant, which may exhibit lower solubility due to increased polarity .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-cyanopiperidine-3-carboxylate?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Cyclization : Using acid chlorides or anhydrides to form the ester moiety, followed by nitrile introduction via nucleophilic substitution .

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may facilitate C–C bond formation in cross-coupling reactions .

- Reaction Optimization : Temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios are critical for yield and purity. For example, esterification under reflux in methanol with catalytic sulfuric acid improves efficiency .

Q. What characterization techniques confirm the structure of this compound?

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, nitrile at ~120 ppm) and stereochemistry .

- Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 196.1) and fragmentation patterns .

- X-ray Crystallography : Programs like SHELXL or ORTEP-3 resolve crystal structures, confirming spatial arrangement and bond angles .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb spills with inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in complex spectra, such as distinguishing nitrile and ester carbons .

- Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts and IR vibrational modes, cross-validating experimental data .

- Single-Crystal XRD : Resolve ambiguous stereochemistry; refine structures using SHELXL to achieve R-factors < 0.05 .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying pH (e.g., basic conditions accelerate nitrile displacement) .

- Isotopic Labeling : Use N-labeled KCN to trace nitrile incorporation pathways .

- DFT Modeling : Simulate transition states to identify steric/electronic barriers in piperidine ring functionalization .

Q. How can computational methods predict the biological activity of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes or receptors). Focus on nitrile/ester binding motifs .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues for mutagenesis studies .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~1.8 suggests moderate blood-brain barrier permeability) .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) by controlling residence time and temperature gradients .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) using JMP or Minitab software .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time, enabling immediate adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.